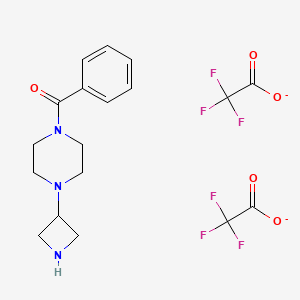
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) is a type of polymer that has gained significant attention in the scientific community due to its unique properties and potential applications. This polymer is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
作用機序
The mechanism of action of POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) is not fully understood, but it is believed to involve the formation of hydrogen bonds between the hydroxyl groups on the polymer and other molecules. This interaction can lead to changes in the physical and chemical properties of the material, such as increased thermal stability and improved mechanical strength.
Biochemical and Physiological Effects:
While POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) has not been extensively studied for its biochemical and physiological effects, some research has suggested that it may have potential applications in the field of medicine. For example, the polymer has been shown to have antimicrobial properties, which could be useful in the development of new antibiotics. Additionally, the polymer has been studied for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
実験室実験の利点と制限
One of the main advantages of using POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) in lab experiments is its thermal stability. The polymer can withstand high temperatures without degrading, making it an ideal material for use in experiments that require high temperatures. Additionally, the polymer is easily processed into various forms, allowing for easy manipulation in the lab. However, one limitation of using this polymer is that it can be difficult to dissolve in certain solvents, which can make it challenging to work with in some experiments.
将来の方向性
There are several potential future directions for research on POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY). One area of interest is in the development of new materials for use in electronic devices. Researchers are exploring ways to improve the thermal stability and electrical conductivity of the polymer to make it more useful in these applications. Additionally, there is ongoing research into the potential medical applications of the polymer, including its use in drug delivery systems and as a new class of antibiotics. Finally, researchers are exploring ways to improve the solubility of the polymer in certain solvents, which could make it easier to work with in lab experiments.
合成法
The synthesis of POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) involves the reaction between 4-(2,2-dicyanovinyl)phenol and bisphenol A. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as dimethylformamide or chloroform. The resulting polymer is a high molecular weight, thermally stable material that can be easily processed into various forms.
科学的研究の応用
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) has been studied extensively for its potential applications in various fields of science. One of the most promising applications is in the development of new materials for electronics and optics. The polymer has excellent thermal stability and can be easily processed into thin films, making it an ideal material for use in electronic devices such as solar cells, light-emitting diodes, and transistors.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) can be achieved through a polymerization reaction of 4-(2 2-dicyanovinyl)-N-bis(hydroxyethyl)aniline monomers.", "Starting Materials": [ "4-(2 2-dicyanovinyl)-N-bis(hydroxyethyl)aniline" ], "Reaction": [ "Step 1: Dissolve 4-(2 2-dicyanovinyl)-N-bis(hydroxyethyl)aniline in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).", "Step 2: Add a suitable initiator such as azobisisobutyronitrile (AIBN) to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature such as 70-80°C for several hours to initiate the polymerization reaction.", "Step 4: Cool the reaction mixture and precipitate the resulting polymer by adding a non-solvent such as methanol or water.", "Step 5: Wash and dry the resulting polymer to obtain the final product, POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY))." ] } | |
CAS番号 |
159624-03-0 |
製品名 |
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY |
分子式 |
((C14H13N3O2)(C12H19N2O2))n |
分子量 |
0 |
同義語 |
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY& |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




